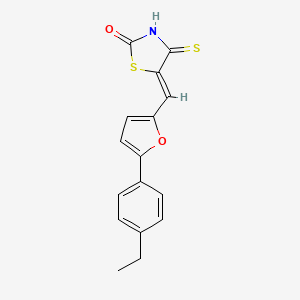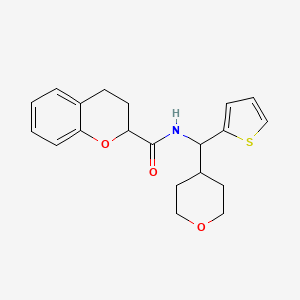
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide” is a complex organic molecule that contains several distinct functional groups . It includes a tetrahydro-2H-pyran ring, a thiophene ring, a chromane ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The 3D structure may be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Development of Carbon−Sulfur Bond Formation
A modified Migita reaction was used for Palladium-catalyzed carbon−sulfur bond formation, exemplified in the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide. This process was particularly crucial for the synthesis of a former antiasthma drug candidate (Norris & Leeman, 2008).
Synthesis of Heterocyclic Compounds
Thiophenylhydrazonoacetates have been synthesized and used in the formation of various heterocyclic compounds such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Synthesis of CCR5 Antagonist
A practical method for synthesizing an orally active CCR5 antagonist, showcasing the importance of tetrahydro-2H-pyran-4-yl compounds in pharmacological applications (Ikemoto et al., 2005).
Synthesis and Antimicrobial Activity
N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their isoxazole counterparts were synthesized and displayed potential antimicrobial activities, indicating the therapeutic potential of such compounds (Sowmya et al., 2018).
Labeling for Drug Development
N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2 carboxamide-[14C-carboxy] was prepared, illustrating the compound's role in drug development and its importance in studying pharmacokinetics (Saemian et al., 2012).
Crystal Structure Analysis and Synthesis Routes
Crystal Structure and Hirshfeld Surface Analysis
The study of acetoacetanilide based reaction products with 5-cyano-2-hydroxy-2-methyl-N-phenyl-4-(yridine-4-yl)-6-(thiophen-2-yl)-3,4-dihydro-2H-pyran-3-carboxamide revealed novel insights into molecular structures and interactions, which are crucial for understanding drug-receptor interactions and designing new drugs (Naghiyev et al., 2020).
Electrophilic Cyclization in Synthesis
The synthesis of 4-[(dihydro)oxazol-2-yl]-1H-pyrazol-5-amines through electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides shed light on the versatile chemical reactivity and potential pharmaceutical applications of these compounds (Bondarenko et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c22-20(17-8-7-14-4-1-2-5-16(14)24-17)21-19(18-6-3-13-25-18)15-9-11-23-12-10-15/h1-6,13,15,17,19H,7-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGFKLRXKJSSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NC(C3CCOCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

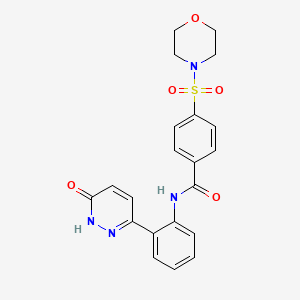

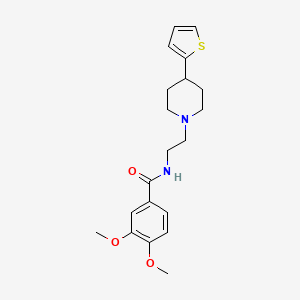
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-thiophen-3-ylacetamide](/img/structure/B2631714.png)
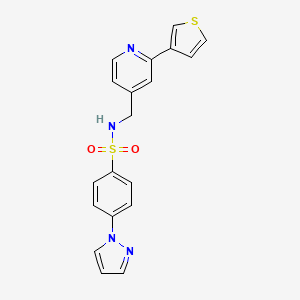
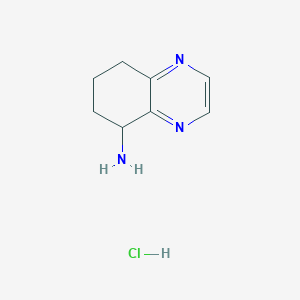
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2631719.png)
![3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile](/img/structure/B2631720.png)
![N-(3-methoxyphenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2631721.png)

![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2631723.png)
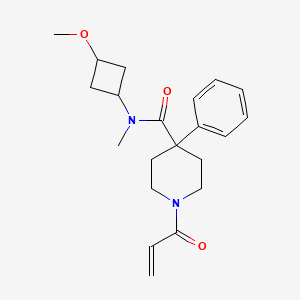
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2631730.png)
